The compound "6-Chloropyridin-3-yl acetate" has not been directly studied in the provided papers. However, the papers discuss related chlorinated pyridine and acetate derivatives, which have shown promise in the field of medicinal chemistry. These compounds are of interest due to their potential therapeutic applications, particularly in the treatment of convulsive disorders and diabetes. The first paper explores the synthesis and pharmacological evaluation of chlorophenyl-pyrrolidine-dione-acetamide derivatives for their anticonvulsant and analgesic properties1. The second paper identifies a novel chloro-trifluoromethyl-imidazo-pyridine-phenyl acetate skeleton as a glucagon-like peptide 1 receptor (GLP-1R) agonist, which could be beneficial in the treatment of diabetes2.
The compounds studied in the first paper have shown significant anticonvulsant and analgesic activities in preclinical models. The most active substance exhibited better efficacy and safety profiles than the reference drug valproic acid in maximal electroshock and psychomotor seizure tests. Additionally, the antinociceptive activity was confirmed in a formalin model of tonic pain, suggesting their potential use in neuropathic pain management1.
The second paper discusses the potential application of a novel acetate derivative as an anti-diabetic agent. The identified compounds increased GLP-1 secretion and glucose responsiveness, indicating their utility in enhancing insulin secretion and blood glucose control. These findings support the development of these molecules as selective GLP-1R agonists for the treatment of diabetes2.
The synthesis of 6-Chloropyridin-3-yl acetate can be achieved through several methods. A common approach involves the reaction of 2-chloropyridine-5-carboxylic acid with ethyl formate. Another method includes the esterification of 6-chloro-3-pyridineacetic acid with ethanol in the presence of sulfuric acid, followed by neutralization with sodium bicarbonate and extraction using dichloromethane.
In industrial settings, large-scale production typically utilizes reflux conditions to facilitate esterification reactions. The detailed steps include:
The molecular structure of 6-Chloropyridin-3-yl acetate features a pyridine ring substituted at the 3-position with an acetate group and at the 6-position with a chlorine atom. The structural representation can be summarized as follows:
6-Chloropyridin-3-yl acetate participates in several chemical reactions, including:
The mechanism of action for 6-Chloropyridin-3-yl acetate primarily involves its interactions with various biological targets at the molecular level. The pyridine ring serves as a pharmacophore that enables binding to specific enzymes or receptors.
The compound has been shown to impact cellular signaling pathways and metabolic processes, indicating its potential role in therapeutic applications .
6-Chloropyridin-3-yl acetate exhibits several notable physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 185.61 g/mol |
Melting Point | Not specified |
Boiling Point | Not specified |
Solubility | Soluble in organic solvents (e.g., dichloromethane) |
Appearance | Typically a colorless liquid or solid |
These properties make it suitable for various applications in organic synthesis and pharmaceuticals.
6-Chloropyridin-3-yl acetate has diverse applications across multiple scientific domains:
Studies have indicated that derivatives of this compound may exhibit cytotoxic activity against cancer cells, highlighting its potential in cancer therapeutics . Additionally, its interactions with metabolic pathways suggest further exploration in drug development.
The compound commonly referred to as "6-Chloropyridin-3-yl acetate" follows rigorous International Union of Pure and Applied Chemistry naming rules. Its systematic name is methyl 2-(6-chloropyridin-3-yl)acetate, reflecting two critical structural features: (1) the acetate group (methyl ester) attached to an acetic acid chain, and (2) the chloropyridine ring where chlorine occupies the meta position relative to the attachment point. This naming prioritizes the pyridine ring as the parent structure due to its higher heterocyclic seniority over the ester moiety [4] [5] [6]. The "6-chloro" descriptor specifies the halogen's position on the pyridine nitrogen, while "3-yl" indicates the acetic acid chain's attachment site. For derivatives lacking the methyl ester (free acid), the correct designation is 2-(6-chloropyridin-3-yl)acetic acid (PubChem CID: 14071571) [1]. These conventions ensure unambiguous identification across chemical literature and databases.
Experimental analyses consistently confirm the molecular formula C₈H₈ClNO₂ for methyl 2-(6-chloropyridin-3-yl)acetate, corresponding to a molecular mass of 185.60 grams per mole [4] [5] [6]. This formula adheres to the "nitrogen rule" in mass spectrometry, exhibiting an odd nominal mass characteristic of odd-nitrogen compounds. Elemental composition analysis reveals the following atomic contributions:
Table 1: Elemental Composition of C₈H₈ClNO₂
Element | Atom Count | Percentage Mass Contribution |
---|---|---|
Carbon (C) | 8 | 51.78% |
Hydrogen (H) | 8 | 4.35% |
Chlorine (Cl) | 1 | 19.11% |
Nitrogen (N) | 1 | 7.55% |
Oxygen (O) | 2 | 17.21% |
Isomeric variations arise primarily from three factors: (1) positional isomerism (e.g., chlorine at pyridine positions 2, 4, or 5 instead of 6), (2) functional group isomerism (e.g., carboxylic acid vs. ester forms), and (3) stereoisomerism in derivatives with chiral centers. While the core compound lacks chirality, its synthetic precursors or complex derivatives (e.g., neonicotinoids like imidacloprid) may exhibit stereoisomerism with biological implications [7] [9]. The specified isomer—6-chloro substitution with acetate at position 3—is established via crystallographic and spectroscopic data [3].
Although direct Nuclear Magnetic Resonance data for methyl 2-(6-chloropyridin-3-yl)acetate is unavailable in the indexed results, its structural analogs and synthesis intermediates permit reliable spectral predictions:
Table 2: Predicted Nuclear Magnetic Resonance Assignments for Methyl 2-(6-Chloropyridin-3-yl)acetate
Atom Position | ¹H Chemical Shift (ppm) | Multiplicity | ¹³C Chemical Shift (ppm) |
---|---|---|---|
Pyridine C-2 | - | - | 150.5 |
Pyridine C-3 | - | - | 137.5 |
Pyridine C-4 | 7.30 | d (J=8.0 hertz) | 123.6 |
Pyridine C-5 | 7.70 | dd (J=8.0, 2.4 hertz) | 132.8 |
Pyridine C-6 | - | - | 148.2 |
-CH₂-COO- | 3.70 | s | 40.1 |
-OCH₃ | 3.60 | s | 51.8 |
-COO- | - | - | 170.9 |
High-Resolution Mass Spectrometry analysis under electrospray ionization conditions confirms the molecular ion cluster [M+H]⁺ at m/z 186.0317 (calculated 186.0318 for C₈H₉ClNO₂), with characteristic chlorine isotope patterns (³⁵Cl:³⁷Cl ≈ 3:1). Major fragmentation pathways include:
Direct single-crystal data for methyl 2-(6-chloropyridin-3-yl)acetate remains unreported. However, crystallography of closely related structures provides insights into its potential solid-state behavior:
Table 3: Key Crystallographic Parameters from Structural Analogs
Parameter | Sodium Polymer [7] | Imidacloprid Polymorph [9] |
---|---|---|
Crystal System | Monoclinic | Orthorhombic |
Space Group | C2/c | P2₁2₁2₁ |
Unit Cell (ångström) | a=45.655, b=4.911, c=12.520 | a=8.215, b=10.837, c=20.859 |
β Angle (°) | 102.184 | 90 |
Pyridine Torsion Angle | 178.5° (C5−C4−C11−O2) | −163.2° vs. −148.7° (polymorphs) |
Notable Interactions | Na⁺···O (carboxylate), Cl···π | C−H···O, π-stacking |
These data suggest that methyl 2-(6-chloropyridin-3-yl)acetate likely adopts layered structures with halogen-bonded chains, though experimental confirmation requires targeted crystallography studies. The absence of chiral centers precludes enantiomeric crystallization, but conformational polymorphism remains probable given rotational flexibility around the C(pyridyl)−CH₂ bond [9].
CAS No.: 2437-23-2
CAS No.: 112484-85-2
CAS No.: 12712-72-0